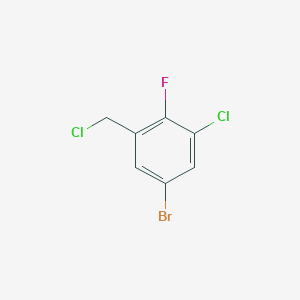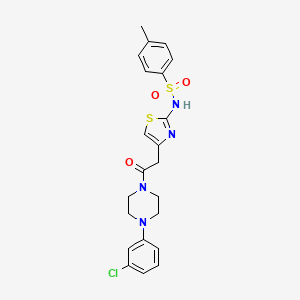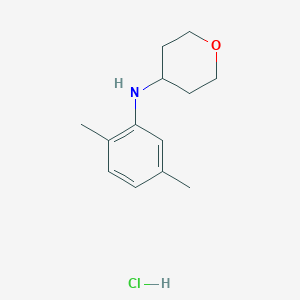
5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene: is an organic compound with the molecular formula C7H4BrCl2F. It belongs to the class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. For example, starting with 2-fluorotoluene, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions.
Chloromethylation: The chloromethyl group can be introduced using a chloromethylation reaction, where formaldehyde and hydrochloric acid are commonly used reagents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient halogenation and chloromethylation.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
- Substituted aromatic compounds with various functional groups.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Biology and Medicine:
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Biological Probes: It can be used to create probes for studying biological processes at the molecular level.
Industry:
Agrochemicals: The compound is employed in the synthesis of agrochemicals, such as herbicides and pesticides.
Dyes and Pigments: It is used in the production of dyes and pigments with specific color properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can bind to receptors, modulating their activity.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
5-Bromo-1-chloro-3-(chloromethyl)-2-methylbenzene: Similar in structure but with a methyl group instead of a fluorine atom.
5-Bromo-1-chloro-3-(chloromethyl)-2-iodobenzene: Contains an iodine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom in 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
- The combination of bromine, chlorine, and fluorine atoms provides a unique reactivity profile, allowing for diverse chemical transformations.
Propiedades
IUPAC Name |
5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIRPWKAFHBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)


![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)


![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)


![6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732242.png)
![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)


